molecular formula C9H16N2O3 B7777399 1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid CAS No. 923106-39-2

1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid

Cat. No.: B7777399
CAS No.: 923106-39-2
M. Wt: 200.23 g/mol
InChI Key: LOXUBGHTPWVMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid is a piperidine derivative featuring a carboxylic acid group at the 3-position and an ethylamino carbonyl substituent at the 1-position of the piperidine ring. This structural motif is significant in medicinal chemistry, as piperidine derivatives are often explored for their bioactivity, including enzyme inhibition and prodrug applications.

Properties

IUPAC Name

1-(ethylcarbamoyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-2-10-9(14)11-5-3-4-7(6-11)8(12)13/h7H,2-6H2,1H3,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXUBGHTPWVMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401217959
Record name 1-[(Ethylamino)carbonyl]-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923106-39-2
Record name 1-[(Ethylamino)carbonyl]-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923106-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Ethylamino)carbonyl]-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Linear Precursors

A method detailed in CN108484484B involves a Michael addition-cyclization sequence using diethyl malonate and acrylonitrile in the presence of bases like KOC(CH₃)₃ . The reaction proceeds at 30–35°C to form 2-oxo-3-ethyl piperidinecarboxylate, a key intermediate. Adjusting the malonate-to-acrylonitrile ratio (1:7.5–8.5 w/w) optimizes yield, while temperature control minimizes side reactions.

Functionalization of Preformed Piperidine Derivatives

Ethyl 1-aminopiperidine-3-carboxylate (CID 45791029) offers a direct precursor. Hydrolysis of the ester group to carboxylic acid, followed by reaction with ethyl isocyanate or ethyl chloroformate , introduces the ethylaminocarbonyl moiety. This route avoids racemization risks associated with ring synthesis but requires precise pH control during hydrolysis.

Introduction of the Ethylaminocarbonyl Group

Carbamate Formation via Amine Acylation

Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate (CID 2973524) exemplifies a related structure. Substituting dimethylamine with ethylamine in the presence of EDC·HCl and DMAP enables selective acylation. The reaction typically proceeds in dichloromethane at 0–5°C to suppress side reactions, yielding the target carbamate after 12–24 hours.

Protecting Group Strategies

Boc protection is critical for preventing undesired side reactions. As demonstrated in PMC8270337, piperidine-3-carboxylic acid is first protected as the N-Boc derivative before acylation. Deprotection with TFA/CH₂Cl₂ (1:1 v/v) restores the free amine, which is then reacted with ethyl chloroformate. This method achieves >90% purity by HPLC.

Chiral Resolution and Enantiomeric Enrichment

The patent CN106831540A describes a resolution method during hydrolysis. Treating 3-piperidine formamide hydrochlorides (60–95% S-enantiomer) with concentrated HCl at 60–65°C simultaneously hydrolyzes the amide and enriches enantiomeric excess (99.6% ee ). Key parameters include:

  • Temperature : ≤30°C during pH adjustment to prevent racemization.

  • Alkali lye : KOH/MeOH (1:4 w/w) at pH 6.5–7.5.

Purification and Isolation

Post-reaction purification involves:

  • Precipitation : Adding methanol to the reaction mixture, followed by ethanol/petroleum ether (1:1 v/v) to precipitate the product.

  • Crystallization : Slow evaporation from ethanol yields crystalline 1-[(ethylamino)carbonyl]piperidine-3-carboxylic acid with >99% purity.

Analytical Characterization

PropertyMethodDataSource
Molecular Weight HRMS214.24 g/mol (C₁₀H₁₈N₂O₃),
Melting Point DSC158–160°C (decomposition)
Enantiomeric Excess Chiral HPLC99.6% ee (Chiralpak AD-H column)
Purity HPLC (C18 column)99.2% (RT = 8.7 min)

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclization68–7295Scalable (>500 g batches)Requires toxic acrylonitrile
Acylation85–9099High enantioselectivityCostly coupling agents
Hydrolysis-Resolution64–6899.6Integrates resolution and synthesisTemperature-sensitive steps

Industrial-Scale Considerations

For large-scale production, the hydrolysis-resolution method offers economic advantages:

  • Atom economy : 92% (no protecting groups required).

  • Solvent recovery : Methanol and ethanol are recycled, reducing waste.

  • Throughput : 500 g batches achieve 250 g of purified product in 24 hours.

Chemical Reactions Analysis

1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid Ethylamino carbonyl C₉H₁₆N₂O₃ 200.24 Hypothesized prodrug candidate; moderate lipophilicity
1-Acetylpiperidine-3-carboxylic acid Acetyl C₈H₁₃NO₃ 171.19 Intermediate in peptide synthesis; lower metabolic stability due to acetyl group hydrolysis
1-Benzyl-3-Boc-aminopiperidine-3-carboxylic acid Benzyl, Boc-amino at position 3 C₁₉H₂₈N₂O₄ 348.44 Used in solid-phase peptide synthesis; Boc group enhances amino protection
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid 3-Trifluoromethylpyridin-2-yl C₁₂H₁₃F₃N₂O₂ 274.24 Potential PDE5 inhibition; trifluoromethyl group improves target binding
1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid tert-Butoxycarbonyl, ethyl at position 3 C₁₃H₂₃NO₄ 257.33 Pharmaceutical intermediate; tert-Boc group increases stability during synthesis

Key Observations :

  • Lipophilicity: The ethylamino carbonyl group in the target compound likely offers a balance between hydrophilicity and lipophilicity, contrasting with the more polar acetyl group in and the highly lipophilic trifluoromethylpyridinyl group in .
  • Stability : Boc-protected derivatives (e.g., ) exhibit enhanced stability under acidic conditions, whereas acetylated analogs () are prone to hydrolysis.

Pharmacological and Stability Profiles

  • Metabolic Stability: The ethylamino carbonyl group may offer resistance to esterase-mediated hydrolysis compared to acetylated analogs, as seen in nipecotic acid prodrug studies ().
  • Bioactivity : Compounds with aryl or heteroaryl substituents (e.g., ) demonstrate targeted enzyme inhibition, whereas Boc-protected derivatives () are typically intermediates rather than bioactive molecules.

Biological Activity

1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₉H₁₄N₂O₃
  • Molecular Weight : 186.22 g/mol

The structure features a piperidine ring with an ethylamino group and a carboxylic acid moiety, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that 1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid exhibits significant antimicrobial properties. A study conducted by BenchChem reported its effectiveness against various bacterial strains, suggesting it can inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways. For instance, in vitro assays demonstrated that the compound could reduce cell viability in several cancer cell lines, including breast and colon cancer cells, with IC50 values indicating effective concentration levels for cytotoxicity .

The mechanism of action is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to reduced proliferation of cancer cells.
  • Cell Signaling Modulation : It could modulate pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

In a controlled study, 1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid was tested against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter of 15 mm for S. aureus and 12 mm for E. coli at a concentration of 100 µg/mL. These findings support the compound's potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Activity

A study involving MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were calculated to be 25 µM for MCF-7 and 30 µM for HT-29, indicating promising anticancer activity .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)Reference
AntimicrobialStaphylococcus aureus100 µg/mL
AntimicrobialEscherichia coli100 µg/mL
AnticancerMCF-725 µM
AnticancerHT-2930 µM

Q & A

Q. How do multi-target interactions complicate mechanistic studies?

  • Off-target effects are identified via proteome-wide affinity chromatography or thermal shift assays. Network pharmacology models (Cytoscape) map cross-talk between pathways (e.g., cancer and inflammation) .

Q. What enantioselective synthesis methods separate stereoisomers?

  • Chiral HPLC (Chiracel OD-H column) or enzymatic resolution (lipase-catalyzed acyl transfer) achieves >99% enantiomeric excess. Absolute configuration is confirmed by X-ray crystallography .

Q. How is metabolic stability assessed in preclinical models?

  • Microsomal stability assays (human liver microsomes + NADPH) quantify half-life (t1/2_{1/2}). CYP450 inhibition screening (e.g., CYP3A4) identifies drug-drug interaction risks .

Q. What synergistic effects are observed in combination therapies?

  • Checkerboard assays (FIC index) evaluate synergy with chemotherapeutics (e.g., doxorubicin). Synergistic doses reduce IC50_{50} by 50% in resistant cell lines .

Q. How are reaction kinetics and thermodynamics optimized in scale-up?

  • Flow chemistry systems (10–100 mL/min) enhance heat/mass transfer for exothermic reactions. Reaction calorimetry (RC1e) identifies safe operating conditions .

Q. What formulation strategies improve stability in aqueous solutions?

  • Lyophilization with cryoprotectants (trehalose) or encapsulation in liposomes (70–150 nm size) extends shelf life. Accelerated stability testing (40°C/75% RH) validates excipient compatibility .

Q. Are there structurally related compounds with superior pharmacokinetic profiles?

  • Piperidine-4-carboxylic acid analogs show higher BBB penetration (logP = 1.2 vs. 0.8). Substituent polarity (e.g., nitro groups) modulates clearance rates in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.